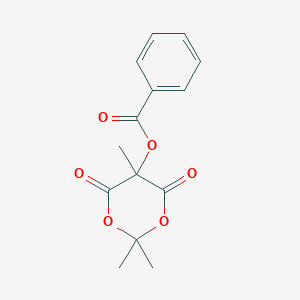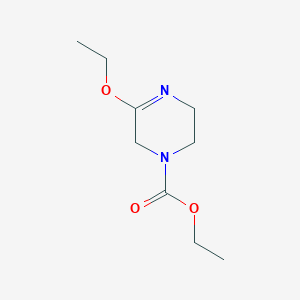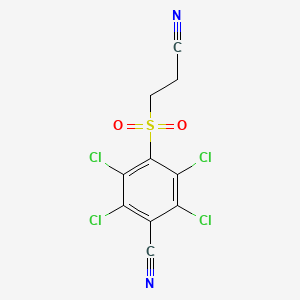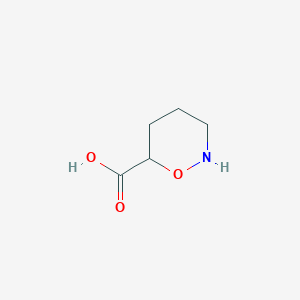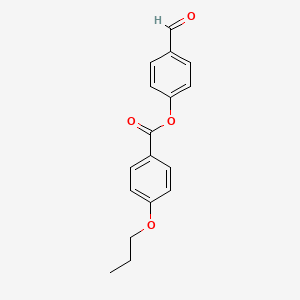![molecular formula C11H18 B14621719 (1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene CAS No. 59581-90-7](/img/structure/B14621719.png)
(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene is a bicyclic compound characterized by its unique structure and stereochemistry. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of four methyl groups and a double bond in the structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is often a substituted cyclopentadiene, and the dienophile is a suitable alkene. The reaction conditions usually require elevated temperatures and sometimes the presence of a catalyst to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bond to form a saturated bicyclic compound.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Halogenation reagents such as bromine or chlorine can be used for electrophilic substitution, while organometallic reagents can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a scaffold for designing bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene depends on the specific reaction or application. In general, the compound’s rigid structure and stereochemistry play a crucial role in its interactions with other molecules. The double bond and methyl groups can participate in various chemical reactions, influencing the compound’s reactivity and selectivity. Molecular targets and pathways involved may include enzyme binding sites, receptor interactions, and participation in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Lacks the methyl groups and has different reactivity and applications.
1-Methylbicyclo[2.2.1]hept-2-ene: Contains only one methyl group, leading to different chemical properties.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains additional functional groups, making it suitable for different reactions and applications.
Uniqueness
(1S,4R)-1,2,7,7-Tetramethylbicyclo[221]hept-2-ene is unique due to its specific stereochemistry and the presence of four methyl groups
Propiedades
Número CAS |
59581-90-7 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
(1S,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h7,9H,5-6H2,1-4H3/t9-,11+/m1/s1 |
Clave InChI |
ZLCRBFJQCPQSGZ-KOLCDFICSA-N |
SMILES isomérico |
CC1=C[C@H]2CC[C@@]1(C2(C)C)C |
SMILES canónico |
CC1=CC2CCC1(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)

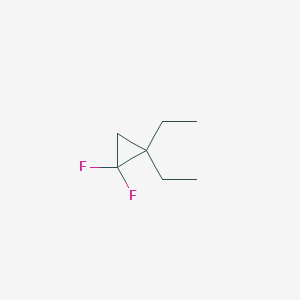
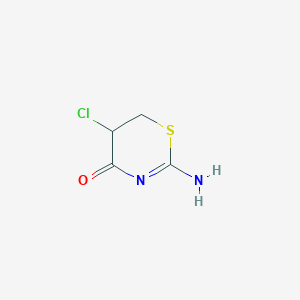
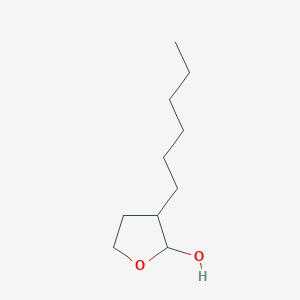
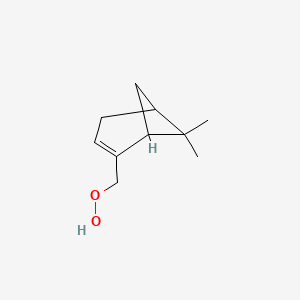
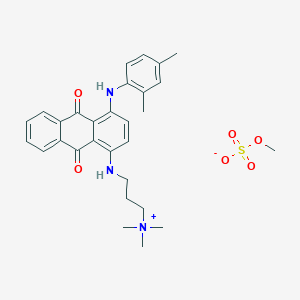
![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)
